molecular formula C20H20N2O3 B5137906 2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B5137906
M. Wt: 336.4 g/mol
InChI Key: CACGVDQBUXBRLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as P7C3, is a small molecule that has been shown to have neuroprotective effects in various models of neurodegeneration. In

Mechanism of Action

The exact mechanism of action of 2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood, but it has been proposed that the molecule may protect neurons by promoting the survival of neural stem cells (NSCs). 2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to increase the levels of NAD+ in cells, which may play a role in its neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, 2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to have anti-inflammatory and anti-apoptotic effects in various models. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and function.

Advantages and Limitations for Lab Experiments

One advantage of 2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is its ability to cross the blood-brain barrier, making it a potentially useful therapeutic agent for neurological diseases. However, one limitation of 2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on 2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione could focus on elucidating its exact mechanism of action and identifying potential targets for therapeutic intervention. Additionally, the development of more soluble analogs of 2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione could improve its efficacy as a therapeutic agent. Finally, the potential use of 2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione in combination with other neuroprotective agents could be explored as a potential treatment for neurodegenerative diseases.

Synthesis Methods

The synthesis of 2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde and 1-piperidinylpropan-1-one to form a nitrostyrene intermediate. This intermediate is then reduced using hydrogen gas and a palladium catalyst to form the corresponding amine. The amine is then cyclized using a Lewis acid catalyst to form the final product, 2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione.

Scientific Research Applications

2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its neuroprotective effects in various models of neurodegeneration, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). In these models, 2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to promote neuronal survival and inhibit neuronal death, potentially through the activation of nicotinamide phosphoribosyltransferase (NAMPT) and subsequent enhancement of NAD+ levels.

properties

IUPAC Name

2-(3-oxo-3-piperidin-1-ylpropyl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c23-17(21-11-2-1-3-12-21)10-13-22-19(24)15-8-4-6-14-7-5-9-16(18(14)15)20(22)25/h4-9H,1-3,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACGVDQBUXBRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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